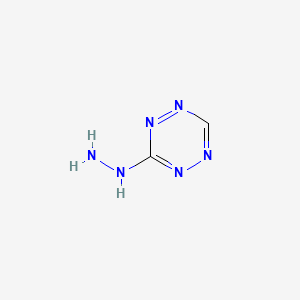

3-Hydrazinyl-1,2,4,5-tetrazine

Description

Overview of 1,2,4,5-Tetrazines as Nitrogen-Rich Heterocycles

1,2,4,5-Tetrazines, also known as s-tetrazines, are six-membered aromatic rings containing four nitrogen atoms. wikipedia.org This high nitrogen content imparts these compounds with unique characteristics, making them a subject of intense scientific scrutiny. wikipedia.org

The study of 1,2,4,5-tetrazines has a rich history, with their synthesis and reactivity being explored for over a century. harvard.eduacs.org Early methods focused on the condensation of hydrazine (B178648) with various precursors. chemicalbook.com Over the years, more sophisticated synthetic routes have been developed, allowing for the preparation of a wide array of substituted tetrazines. harvard.eduacs.orgresearchgate.net Research into these compounds has been driven by their potential applications in diverse fields, including as energetic materials and in bioorthogonal chemistry. harvard.eduacs.org

The 1,2,4,5-tetrazine (B1199680) ring is an electron-deficient aromatic system. acs.org This electron deficiency is a consequence of the four electronegative nitrogen atoms within the six-membered ring. acs.orgpsu.edu This electronic feature makes the tetrazine ring a strong electron acceptor, comparable in strength to tetranitrobenzene. acs.org The aromaticity of the tetrazine core contributes to its relative stability, despite its high nitrogen content. psu.edu However, the introduction of substituents can significantly influence the electronic properties and planarity of the ring. psu.edursc.org

The Role of Hydrazinyl Substitution in Tetrazine Derivatives

The introduction of a hydrazinyl (-NHNH2) group onto the 1,2,4,5-tetrazine core dramatically alters its chemical properties and opens up new avenues for research and application.

The hydrazinyl group is a versatile functional group that can participate in a variety of chemical transformations. Its presence on the tetrazine ring enhances the nucleophilicity of the molecule, allowing for further functionalization through reactions such as condensations and substitutions. For example, the hydrazinyl group can react with aldehydes and ketones to form hydrazones, which can then undergo cyclization reactions to generate fused heterocyclic systems. researchgate.net Furthermore, the basic nature of the hydrazinyl group allows for the formation of energetic salts through protonation. nih.gov

Hydrazine and its derivatives have long been utilized in the synthesis of various heterocyclic compounds. nih.gov The incorporation of a hydrazine moiety into a heterocyclic framework often imparts interesting biological and physical properties. For instance, several hydrazine-containing heterocycles have shown promise as antihypertensive agents. nih.gov In the context of energetic materials, the high nitrogen content of the hydrazinyl group contributes to a high heat of formation, a desirable characteristic for such compounds. nih.gov

Scope and Research Trajectories for 3-Hydrazinyl-1,2,4,5-tetrazine (B6250222)

Current and future research on this compound is focused on several key areas. A primary trajectory involves its development as a precursor for advanced energetic materials. nih.gov The ability to form various energetic salts and to serve as a building block for larger, more complex nitrogen-rich structures makes it a highly attractive candidate in this field. nih.gov Another significant area of investigation is its use in coordination chemistry as a ligand for metal ions, potentially leading to the development of novel catalysts or materials with interesting magnetic and luminescent properties. Furthermore, the reactivity of the hydrazinyl group allows for its incorporation into more complex molecular architectures, including those with applications in medicinal chemistry and materials science. nih.gov

Structure

3D Structure

Properties

IUPAC Name |

1,2,4,5-tetrazin-3-ylhydrazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H4N6/c3-6-2-7-4-1-5-8-2/h1H,3H2,(H,6,7,8) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBKQXEVBYYASGQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NN=C(N=N1)NN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H4N6 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

112.09 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Hydrazinyl 1,2,4,5 Tetrazine and Its Derivatives

De Novo Synthesis of the 1,2,4,5-Tetrazine (B1199680) Ring with Hydrazine (B178648) Precursors

The de novo synthesis routes are fundamental for creating the tetrazine core and typically involve the condensation of small, nitrogen-containing molecules. These methods offer a direct pathway to substituted tetrazines, including those bearing a hydrazinyl group.

Condensation Reactions of Hydrazine Hydrate (B1144303) with Nitriles

A foundational method for synthesizing 3-hydrazinyl-1,2,4,5-tetrazine (B6250222) involves the direct condensation of nitriles with hydrazine hydrate. This reaction is often catalyzed by metal salts, such as those of zinc or nickel, which act as Lewis acids to activate the nitrile group towards nucleophilic attack by hydrazine. nih.govresearchgate.net The reaction typically proceeds through the formation of an amidrazone intermediate. nih.gov Subsequent reaction with another nitrile equivalent and oxidation leads to the formation of the 1,2,4,5-tetrazine ring.

The choice of catalyst and reaction conditions is crucial for the successful synthesis and can influence the yield and purity of the final product. For instance, Ni(OTf)₂, NiI₂, NiCl₂, Zn(OTf)₂, and ZnI₂ have been identified as effective catalysts for the synthesis of tetrazines from nitriles and hydrazine. researchgate.net Organocatalytic methods, utilizing thiols like 3-mercaptopropionic acid, have also been developed as a safer alternative to metal catalysts, particularly when using hydrazine hydrate. nih.govacs.org

A general procedure might involve reacting a nitrile with hydrazine hydrate in the presence of a catalyst, followed by an oxidative workup to yield the tetrazine. researchgate.net This approach is versatile, allowing for the synthesis of both symmetrical and unsymmetrical tetrazines by using one or two different nitrile precursors. nih.gov

| Reactants | Catalyst/Reagent | Product | Reference |

| Nitrile, Hydrazine Hydrate | Zn(OTf)₂ or Ni(OTf)₂ | 1,2,4,5-Tetrazine | nih.govnih.gov |

| Nitrile, Hydrazine Hydrate, Dichloromethane (B109758) | Sulfur | Monosubstituted Tetrazine | nih.govacs.org |

| Aryl Nitriles, Hydrazine Hydrate | Thiol (e.g., 3-mercaptopropionic acid) | Unsymmetrical Tetrazine | acs.org |

Multi-Step Approaches from Guanidine (B92328) Derivatives and Hydrazine

The synthesis of tetrazine derivatives can also be achieved through multi-step sequences starting from guanidine derivatives. For example, 3-guanidino-1,2,4,5-tetrazines can be synthesized via nucleophilic substitution reactions on appropriately substituted tetrazine precursors. researchgate.net While not a direct de novo synthesis of the tetrazine ring from guanidine itself, this method highlights the use of guanidine derivatives as building blocks for functionalized tetrazines.

A more direct, albeit complex, route involves the reaction of guanidine hydrochloride with other reagents to form intermediates that can then be cyclized to form the tetrazine ring. researchgate.net These multi-step approaches offer the flexibility to introduce a variety of functional groups onto the tetrazine core.

Pinner Synthesis Modifications for Hydrazinyl Tetrazines

The classical Pinner synthesis, which traditionally involves the reaction of nitriles with alcohol in the presence of an acid to form an imino ether (Pinner salt), has been adapted for the synthesis of 1,2,4,5-tetrazines. researchgate.netresearchgate.net In a modified approach, the Pinner salt can be reacted with hydrazine or its derivatives to form the dihydrotetrazine intermediate, which is then oxidized to the corresponding tetrazine. researchgate.net

Alternatively, thioamides can be used in a Pinner-like reaction with hydrazine hydrate to produce tetrazines. researchgate.net A notable six-step reaction sequence involving a Pinner reaction has been developed for the synthesis of 1,2,4,5-tetrazine derivatives conjugated with a 1,3,4-thiadiazole (B1197879) core, showcasing the versatility of this modified approach for creating complex heterocyclic systems. semanticscholar.org

| Starting Material | Key Reagents | Intermediate/Product | Reference |

| Nitrile | Alcohol, HCl | Pinner Salt (Iminoester) | researchgate.net |

| Pinner Salt | Hydrazine | Dihydrotetrazine -> Tetrazine | researchgate.net |

| Thioamide | Hydrazine Hydrate | Tetrazine | researchgate.net |

| 4-Cyanobenzoic acid | Multiple steps including Pinner reaction | 1,3,4-Thiadiazol-2-ylphenyl-1,2,4,5-tetrazine | semanticscholar.org |

Functionalization of Pre-formed 1,2,4,5-Tetrazine Skeletons

This approach involves the modification of an existing 1,2,4,5-tetrazine ring. It is a powerful strategy for introducing the hydrazinyl group or other functionalities onto the tetrazine core, often with high selectivity.

Nucleophilic Substitution of Activated Tetrazines with Hydrazine

Nucleophilic aromatic substitution (SNAr) is a key method for the functionalization of electron-deficient heterocyclic systems like 1,2,4,5-tetrazines. researchgate.net The presence of four nitrogen atoms in the ring makes it highly susceptible to attack by nucleophiles. Hydrazine, being a potent nucleophile, can readily displace suitable leaving groups on the tetrazine ring to form this compound.

This method is particularly useful for synthesizing asymmetrically substituted tetrazines. researchgate.net The reactivity of the tetrazine can be enhanced by the presence of electron-withdrawing groups or by using activated precursors.

Excellent leaving groups, such as pyrazole (B372694) or hydroxyl moieties, can be readily displaced from a tetrazine ring by hydrazine. The synthesis of 3-(3,5-dimethyl-1H-pyrazol-1-yl)-1,2,4,5-tetrazine serves as a versatile precursor. researchgate.net The pyrazolyl group can be substituted by various nitrogen nucleophiles, including hydrazine, to yield a range of high-nitrogen tetrazine derivatives. researchgate.net For instance, reacting 3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-hydrazinyl-1,2,4,5-tetrazine with triethyl orthoformate, followed by treatment with potassium hydroxide (B78521) and hydrochloric acid, leads to the formation of nih.govnih.govtriazolo[4,3-b] nih.govresearchgate.netnih.govtetrazin-6-ol. researchgate.net

Similarly, hydroxyl groups can act as leaving groups, particularly after activation (e.g., conversion to a sulfonate ester), allowing for their substitution by hydrazine. The synthesis of novel nih.govnih.govtriazolo[1,5-b] nih.govresearchgate.netnih.govtetrazines has been achieved through the nucleophilic substitution of a 3,5-dimethylpyrazolyl fragment in a precursor, followed by oxidative cyclization. nih.gov This demonstrates the utility of pyrazole as a leaving group in the synthesis of complex, fused tetrazine systems.

| Tetrazine Precursor | Nucleophile | Product | Reference |

| 3-(3,5-dimethyl-1H-pyrazol-1-yl)-1,2,4,5-tetrazine | Hydrazine | This compound | researchgate.net |

| 3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-substituted-1,2,4,5-tetrazine | Amidine | 3-Amidinyl-6-substituted-1,2,4,5-tetrazine | nih.gov |

| Activated Hydroxytetrazine | Hydrazine | This compound | nih.gov |

Reactions with Halogenated 1,2,4,5-Tetrazine Precursors

A primary and effective method for synthesizing this compound involves the reaction of a halogenated 1,2,4,5-tetrazine precursor with hydrazine. This reaction is a nucleophilic aromatic substitution (SNAr) where the hydrazinyl group displaces a halogen atom on the tetrazine ring. For instance, 3-bromo-1,2,4,5-tetrazine (B6174517) can serve as a key intermediate, allowing for functionalization with various nucleophiles, including hydrazine, under mild conditions.

The nucleophilic character of hydrazine's nitrogen atoms enables the attack on the electron-deficient carbon atom of the tetrazine ring, which is bonded to the halogen. The halogen atom, being a good leaving group, is subsequently displaced. This method is not only limited to the introduction of a simple hydrazinyl group but can also be adapted for the synthesis of asymmetrically substituted hydrazinyl tetrazines by using appropriately substituted halogenated tetrazine precursors.

In a related approach, other leaving groups besides halogens can be utilized. For example, 3-hydrazinyl derivatives have been synthesized through the hydrazine-mediated displacement of pyrazole or hydroxyl substituents on asymmetrically substituted tetrazines. This versatility allows for the strategic design and synthesis of a wide array of this compound derivatives with tailored properties.

Mechanistic Considerations in Hydrazinyl Group Introduction

The introduction of a hydrazinyl group onto the 1,2,4,5-tetrazine ring predominantly follows a nucleophilic aromatic substitution (SNAr) mechanism. This multi-step process is initiated by the nucleophilic attack of the hydrazine molecule on an electron-deficient carbon atom of the tetrazine ring.

The key steps of the SNAr mechanism in this context are:

Nucleophilic Attack: The terminal nitrogen atom of hydrazine, possessing a lone pair of electrons, acts as the nucleophile. It attacks the carbon atom of the tetrazine ring that is bonded to a suitable leaving group, such as a halogen. This leads to the formation of a resonance-stabilized intermediate known as a Meisenheimer complex.

Intermediate Stabilization: The negative charge in the Meisenheimer complex is delocalized over the electron-withdrawing tetrazine ring, which stabilizes the intermediate.

Leaving Group Departure: The reaction proceeds with the departure of the leaving group (e.g., a halide ion), which re-establishes the aromaticity of the tetrazine ring and results in the formation of the this compound product.

The efficiency of this mechanism is influenced by several factors, including the nature of the leaving group, the solvent, and the reaction temperature. Good leaving groups, such as bromide or chloride, facilitate the reaction. The high nitrogen content of the 1,2,4,5-tetrazine ring itself enhances its electrophilicity, making it more susceptible to nucleophilic attack.

Optimization of Synthetic Pathways

The optimization of synthetic routes to this compound is crucial for improving yield, purity, and safety, particularly for large-scale production. Key parameters that are often manipulated include solvent choice, reaction temperature, and the development of industrial-scale techniques.

Solvent Effects and Reaction Kinetics

The choice of solvent significantly influences the kinetics and outcome of the synthesis of this compound. The solvent's polarity and its ability to solvate intermediates and transition states can dramatically affect reaction rates.

Comparative studies have shown that polar aprotic solvents, such as N-methyl-2-pyrrolidone (NMP) and dimethylformamide (DMF), are effective in enhancing the stability of the tetrazine ring during amination reactions. In contrast, for nitrile condensation reactions to form the tetrazine ring, chlorinated solvents like dichloromethane have been found to improve yields. The selection of an appropriate solvent is therefore a critical step in optimizing the synthesis, as it must provide good solubility for the reactants while minimizing undesirable side reactions.

The reaction kinetics are also tied to the concentration of reactants. Following the rate law for a typical bimolecular nucleophilic substitution, the rate is proportional to the concentrations of both the tetrazine precursor and hydrazine. Careful control of stoichiometry is therefore essential to maximize product formation and minimize the presence of unreacted starting materials.

Temperature Control and Side Reaction Minimization

Temperature is a critical parameter in the synthesis of this compound. Reactions are often conducted at low temperatures, typically below 5°C, to minimize the occurrence of side reactions. One of the primary side reactions is over-alkylation, where the newly introduced hydrazinyl group undergoes further reaction. Low temperatures help to control the reactivity of the nucleophilic hydrazine and prevent the formation of these undesired byproducts.

Industrial-Scale Production Techniques and Process Parameters

For the industrial-scale production of this compound and its derivatives, continuous flow reactors are often employed to enhance safety and efficiency. A patented method highlights a two-stage continuous process. The first stage involves the nitrosation of triaminoguanidine hydrochloride with nitrogen dioxide in 1-propanol (B7761284) to synthesize a precursor. The subsequent stage is an ammonolysis step carried out under high pressure (20 bar) in N-methyl-2-pyrrolidone (NMP) at 70°C, achieving a significant throughput of 1.2 kg/h .

Key process parameters for industrial synthesis include:

Reactor Type: Continuous flow reactors are preferred for better heat and mass transfer, leading to improved safety and consistency.

Pressure: High-pressure conditions can be used to increase reaction rates and throughput.

Temperature: Precise temperature control remains critical to minimize side reactions and ensure product stability.

Solvent: The choice of solvent, such as NMP, is crucial for reactant solubility and product stability under industrial conditions.

These industrial techniques focus on maximizing yield and throughput while ensuring the safe handling of potentially energetic materials.

Synthesis of Asymmetrically Substituted 3-Hydrazinyl-1,2,4,5-tetrazines

The synthesis of asymmetrically substituted 3-hydrazinyl-1,2,4,5-tetrazines allows for the fine-tuning of the molecule's properties for specific applications. These compounds feature different substituents at the 3- and 6-positions of the tetrazine ring.

One successful strategy involves a multi-step synthetic route starting with a precursor that allows for sequential introduction of different functional groups. For example, 3-hydrazinyl-6-(1H-pyrazol-1-yl)-1,2,4,5-tetrazine is synthesized to create a molecule where the pyrazole group enhances thermal stability, and the hydrazinyl group can be used for salt formation to improve density and oxygen balance. nih.gov The synthesis often begins with a di-substituted precursor, such as 3,6-bis(3,5-dimethylpyrazol-1-yl)-1,2,4,5-tetrazine, where one of the pyrazolyl groups can be selectively substituted. nih.gov

Another approach for creating asymmetrically substituted tetrazines is through a one-pot reaction. For instance, the sulfur-induced reaction of aromatic nitriles with hydrazine hydrate under thermal conditions has been used to prepare a series of 18 unprecedented tetrazines unsymmetrically substituted at the C3 and C6 positions with aromatic heterocycles. rsc.org This method offers a more direct route to these complex molecules.

Chemical Reactivity and Transformation Pathways

Nucleophilic Reactivity of the Hydrazinyl Moiety

The exocyclic hydrazinyl (-NHNH₂) group attached to the tetrazine ring is a potent nucleophile, primarily due to the lone pair of electrons on the terminal nitrogen atom. This reactivity enables a variety of functionalization strategies.

Formation of Hydrazinyl Salts and Protonation Chemistry

The basic nature of the hydrazinyl group allows it to be readily protonated by acids to form the corresponding hydrazinium (B103819) salts. This is a common characteristic of hydrazine (B178648) derivatives and is exploited in the synthesis of energetic materials. The protonation of asymmetrically substituted tetrazines, including those with a hydrazinyl group, can lead to the formation of energetic salts. This transformation not only modifies the physical properties of the compound, such as solubility and stability, but can also be a strategic step in more complex synthetic routes.

Condensation Reactions with Carbonyl Compounds

The hydrazinyl group undergoes facile condensation reactions with a wide array of carbonyl compounds, including aldehydes and ketones, to form the corresponding hydrazones. This reaction, often a Schiff-base condensation, is a reliable method for creating new C-N bonds and extending the molecular framework. researchgate.netyoutube.com For instance, the reaction of a hydrazinyl-tetrazine with pyridine (B92270) carbaldehydes results in the formation of a tridentate ligand, where the tetrazine nitrogen, hydrazone nitrogen, and pyridine nitrogen can coordinate with metal ions. The general mechanism involves the nucleophilic attack of the terminal amino group of the hydrazine moiety on the electrophilic carbonyl carbon, followed by the elimination of a water molecule to yield the stable hydrazone product. vanderbilt.edu This reaction is typically catalyzed by a small amount of acid. researchgate.net

Table 1: Examples of Carbonyl Condensation Partners

| Carbonyl Compound Class | Resulting Product |

|---|---|

| Aldehydes | Aldehyde Hydrazones |

| Ketones | Ketone Hydrazones |

Subsequent Nucleophilic Substitutions and Derivatization

The versatile reactivity of the hydrazinyl group serves as a gateway for further derivatization. While the hydrazinyl group itself can act as a nucleophile, it can also be transformed into other functional groups or used to build more complex heterocyclic systems. For example, hydrazine is recognized as a potent nucleophile capable of displacing leaving groups such as alkylthio moieties from heterocyclic rings. researchgate.net

Furthermore, the synthesis of various high-nitrogen tetrazine derivatives has been achieved through the nucleophilic substitution of a pyrazolyl group on the tetrazine ring with different nitrogen-based nucleophiles. researchgate.net The hydrazinyl group on 3-hydrazinyl-1,2,4,5-tetrazine (B6250222) can be similarly acylated or reacted with other electrophiles to create a diverse library of derivatives with tailored properties. N-acylation, in particular, has been shown to significantly alter the electronic properties of the tetrazine ring system. thieme.de

Inverse Electron-Demand Diels-Alder (IEDDA) Reactions of the Tetrazine Ring

The 1,2,4,5-tetrazine (B1199680) ring is a cornerstone of "click chemistry" due to its exceptional reactivity as a diene in inverse electron-demand Diels-Alder (IEDDA) reactions. rsc.orglumiprobe.com

General Principles of IEDDA in 1,2,4,5-Tetrazines

The IEDDA reaction is a powerful [4+2] cycloaddition that involves an electron-deficient diene, such as 1,2,4,5-tetrazine, and an electron-rich dienophile, typically a strained alkene or alkyne. rsc.orgnih.govsigmaaldrich.com This reaction is distinguished by its extraordinarily fast kinetics, high selectivity, and biocompatibility, as it proceeds without the need for a catalyst and the only byproduct is molecular nitrogen. rsc.orgsigmaaldrich.com

The mechanism proceeds via a concerted [4+2] cycloaddition to form a highly strained bicyclic intermediate. rsc.org This intermediate then undergoes a rapid retro-Diels-Alder reaction, irreversibly losing a molecule of dinitrogen (N₂) to form a 4,5-dihydropyridazine product. rsc.org If the dihydropyridazine (B8628806) can be oxidized, or if an alkyne dienophile is used, the final product is a substituted pyridazine (B1198779). rsc.org The reactivity of the tetrazine diene is governed by its electronic properties; electron-withdrawing substituents on the tetrazine ring lower the energy of its Lowest Unoccupied Molecular Orbital (LUMO), accelerating the reaction with the dienophile's Highest Occupied Molecular Orbital (HOMO). nih.govnih.gov

Table 2: Key Features of 1,2,4,5-Tetrazine IEDDA Reactions

| Feature | Description |

|---|---|

| Reaction Type | [4+2] Cycloaddition (Inverse Electron-Demand) |

| Reactants | Electron-deficient 1,2,4,5-tetrazine (diene) + Electron-rich dienophile (e.g., strained alkenes/alkynes) |

| Key Steps | 1. Cycloaddition to form bicyclic intermediate. 2. Retro-Diels-Alder reaction with extrusion of N₂. |

| Products | Dihydropyridazines or Pyridazines |

| Kinetics | Extremely fast and typically catalyst-free. |

Reactivity Profile of this compound as a Diene

Compared to tetrazines bearing strongly electron-withdrawing groups (e.g., carboxylates), the hydrazinyl group is expected to be less activating. However, the reactivity can be significantly modulated through derivatization. For example, N-acylation of the closely related 3-aminotetrazines has been shown to increase their IEDDA reaction rates by up to 740-fold. thieme.de This "kinetic turn-on" is attributed to the electron-withdrawing character of the acyl group, which lowers the tetrazine's LUMO energy. A similar enhancement would be anticipated upon acylation of the hydrazinyl group in this compound, transforming it into a more reactive diene for bioorthogonal applications. thieme.de This tunability makes this compound a potentially valuable platform for developing activatable probes and ligation reagents.

Electrophilic Transformations of the Tetrazine Core

While the tetrazine ring is electron-deficient and thus generally unreactive towards electrophiles, the hydrazinyl substituent provides a site for electrophilic attack and subsequent transformations.

The hydrazinyl group can be a precursor for the introduction of halogens onto the tetrazine ring. For instance, 3-bromo-1,2,4,5-tetrazine (B6174517) can be synthesized from this compound through a bromination reaction. nih.gov This transformation is significant as the resulting halotetrazines are versatile intermediates for further functionalization.

The halogenated tetrazines, such as 3-bromo-1,2,4,5-tetrazine, can undergo nucleophilic aromatic substitution reactions, allowing for the introduction of a wide variety of functional groups. nih.govnih.gov This provides a powerful strategy for the synthesis of unsymmetrically substituted tetrazines with tailored properties. For example, 3-bromo-1,2,4,5-tetrazine can participate in palladium-catalyzed cross-coupling reactions with boronic acids. nih.gov Additionally, the dimethylpyrazolyl group, which can be introduced from a hydrazinyl precursor, can be displaced by nucleophiles like alcohols and water. researchgate.net

The hydrazinyl group itself can be converted to other functionalities. For instance, it can be transformed into a tetrazolyl group, leading to the formation of high-nitrogen energetic materials. researchgate.net

Cyclization and Ring-Fused System Formation

The hydrazinyl group of this compound is a key functionality for the construction of fused heterocyclic systems. The presence of two adjacent nitrogen atoms in the hydrazinyl moiety allows for cyclization reactions with various electrophilic reagents.

For example, the reaction of (1,2,4,5-tetrazin-3-yl)hydrazones, derived from this compound, can lead to the formation of 3,7-dihydro-1,2,4-triazolo[4,3-b] nih.govthieme.deresearchgate.nettetrazines. researchgate.net The outcome of these cyclization reactions can be dependent on the structure of the hydrazone and the substituents on the tetrazine ring. researchgate.net

Furthermore, oxidative cyclization of 3,6-disubstituted 1,2,4,5-tetrazines bearing amidine fragments, which can be derived from the corresponding hydrazinyl tetrazines, has been employed to synthesize novel nih.govresearchgate.nettriazolo[1,5-b] nih.govthieme.deresearchgate.nettetrazines. nih.gov These fused systems can be further modified through nucleophilic substitution reactions. nih.gov

Formation of Fused Triazolo[4,3-b]nih.govrsc.orgpsu.eduresearchgate.nettetrazine Derivatives

The presence of the hydrazinyl group (-NHNH₂) at the 3-position of the 1,2,4,5-tetrazine ring provides a strategic site for annulation reactions, leading to the formation of fused polycyclic systems. A prominent transformation is the construction of the nih.govrsc.orgpsu.edutriazolo[4,3-b] nih.govrsc.orgpsu.eduresearchgate.nettetrazine ring system. This bicyclic structure is of significant interest, particularly in the field of energetic materials, due to its high nitrogen content and inherent ring strain. rsc.orgnih.gov

A key synthetic strategy involves the cyclization of (1,2,4,5-tetrazin-3-yl)hydrazones. researchgate.net These hydrazone intermediates are readily prepared by the condensation of this compound with various aldehydes or ketones. The subsequent cyclization of the hydrazone can be induced to form the fused triazole ring.

For instance, the reaction of 3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-hydrazinyl-1,2,4,5-tetrazine with triethyl orthoformate serves as a direct method for constructing the triazole ring. researchgate.net In this reaction, the orthoformate acts as a one-carbon synthon, reacting with the hydrazinyl moiety to close the five-membered triazole ring, yielding the corresponding nih.govrsc.orgpsu.edutriazolo[4,3-b] nih.govrsc.orgpsu.eduresearchgate.nettetrazine derivative. researchgate.netresearchgate.net A subsequent transformation of the intermediate can lead to the formation of 6-hydroxy- nih.govrsc.orgpsu.edutriazolo[4,3-b] nih.govrsc.orgpsu.eduresearchgate.nettetrazine. researchgate.net

The general pathway can be summarized as follows:

Hydrazone Formation: Condensation of this compound with an aldehyde or ketone.

Cyclization: Intramolecular cyclization of the resulting hydrazone, often promoted by an oxidizing agent or through thermal means, to yield the dihydro-triazolotetrazine.

Aromatization: Oxidation of the dihydro intermediate to the fully aromatic nih.govrsc.orgpsu.edutriazolo[4,3-b] nih.govrsc.orgpsu.eduresearchgate.nettetrazine system. researchgate.net

The reactivity of these fused systems has been compared to their isomers, such as nih.govrsc.orgpsu.edutriazolo[1,5-b] nih.govrsc.orgpsu.eduresearchgate.nettetrazines. nih.govbeilstein-journals.org For example, the [4,3-b] isomers are known to react with reagents like malonic ester, which can lead to an expansion of the tetrazine ring. nih.gov

| Starting Material | Reagent(s) | Product | Reference |

| 3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-hydrazinyl-1,2,4,5-tetrazine | 1. Triethyl orthoformate 2. KOH, then HCl | nih.govrsc.orgpsu.eduTriazolo[4,3-b] nih.govrsc.orgpsu.eduresearchgate.nettetrazin-6-ol | researchgate.net |

| 3-Hydrazinyl-6-(3,5-dimethylpyrazol-1-yl)-1,2,4,5-tetrazine | Ketones | 3,7-Dihydro-1,2,4-triazolo[4,3-b]-1,2,4,5-tetrazines | researchgate.net |

| 4-Amino-5-methyl-1,2,4-triazole-3(2H)-thione | Hydrazonoyl halides (under microwave irradiation with chitosan (B1678972) catalyst) | Substituted triazolo[4,3-b] nih.govrsc.orgpsu.eduresearchgate.nettetrazines | researchgate.net |

Other Annulation Strategies for Polycyclic Systems

Beyond the formation of the triazolo[4,3-b]tetrazine system, the reactivity of this compound and its derivatives allows for various other annulation strategies to construct diverse polycyclic frameworks. These reactions leverage either the nucleophilicity of the hydrazinyl group or the electrophilicity of the tetrazine ring.

One notable transformation involves the reaction of the isomeric nih.govrsc.orgpsu.edutriazolo[1,5-b] nih.govrsc.orgpsu.eduresearchgate.nettetrazines with active methylene (B1212753) compounds. For instance, reaction with malononitrile (B47326) leads to the formation of triazolopyrimidines, demonstrating a ring transformation pathway where the tetrazine ring is converted into a pyrimidine (B1678525) ring. nih.gov

The hydrazinyl group can also be a precursor to other fused systems. For example, its reaction with hydrazine hydrate (B1144303) can lead to the formation of 3,6-di(hydrazino)-1,2,4,5-tetrazine (B1599697). researchgate.net This compound, with two hydrazinyl groups, offers multiple sites for further cyclization reactions.

Furthermore, the tetrazine ring itself can participate in cycloaddition reactions. As a highly electron-deficient system, it readily undergoes inverse electron-demand Diels-Alder (iEDDA) reactions with electron-rich dienophiles. This powerful reaction can be used to construct new six-membered rings fused to or appended to the tetrazine core, depending on the nature of the dienophile.

The hydrazinyl group can be modified to create other reactive handles, expanding the possibilities for annulation. For example, condensation with pyridine carbaldehydes yields (2-pyridinylmethylidene)-3-hydrazinyl-1,2,4,5-tetrazine (Htzpy), a tridentate ligand capable of forming complexes with metal ions. While not a cyclization of the tetrazine itself, this demonstrates how the hydrazinyl group serves as a versatile platform for constructing complex supramolecular structures.

Redox Chemistry and Electron Transfer Properties

The 1,2,4,5-tetrazine ring is one of the most electron-poor C-N heterocycles, which endows it with a very high electron affinity and distinct redox properties. psu.edu These compounds are electroactive and easily reducible, a characteristic that can be modulated by the substituents on the ring. rsc.orgpsu.edu

The redox behavior of substituted 1,2,4,5-tetrazines typically involves a reversible one-electron reduction to form a stable radical anion. rsc.orgresearchgate.net This property has led to their investigation as anolytes (negative charge storing materials) in nonaqueous redox flow batteries. rsc.org The stability of the resulting radical anion is a key factor for such applications. For example, 3,6-dimethoxy-s-tetrazine undergoes a reversible reduction to generate a radical anion with a half-life exceeding 1240 hours. rsc.org

The redox potential at which this reduction occurs is highly dependent on the electronic nature of the substituents at the 3- and 6-positions. Electron-withdrawing groups make the tetrazine ring more electron-deficient, thus increasing its reduction potential (making it easier to reduce). Conversely, electron-donating groups decrease the reduction potential. nih.govpsu.edu The hydrazinyl group (-NHNH₂) is considered an electron-donating group, and its presence is expected to lower the reduction potential of the tetrazine core compared to unsubstituted or electron-withdrawing-substituted analogs.

A systematic study on 3,6-diphenyl-1,2,4,5-tetrazine (B188303) derivatives demonstrated a strong linear correlation between the half-wave redox potentials (E₁⸝₂) and the Hammett constants (σ) of the substituents on the phenyl rings. nih.gov This relationship underscores the tunability of the tetrazine's electron transfer properties.

Table: Redox Potentials of Substituted 3,6-Diphenyl-1,2,4,5-tetrazines Data illustrating the effect of substituents on the first half-wave reduction potential (E₁⸝₂).

| Substituent (X) on Phenyl Ring | Hammett Constant (σp) | E₁⸝₂ (V vs. Li/Li⁺) | Reference |

| -OCH₃ | -0.27 | 2.59 | nih.gov |

| -C(CH₃)₃ | -0.20 | 2.61 | nih.gov |

| -H | 0.00 | 2.67 | nih.gov |

| -F | 0.06 | 2.70 | nih.gov |

| -CF₃ | 0.54 | 2.81 | nih.gov |

The electron-deficient nature of tetrazines is also the driving force for their participation in inverse electron-demand Diels-Alder (iEDDA) reactions, which are fundamental to their use in bioorthogonal chemistry. nih.gov This reaction involves the transfer of electron density from the highest occupied molecular orbital (HOMO) of the dienophile to the lowest unoccupied molecular orbital (LUMO) of the tetrazine. The low-lying LUMO of the tetrazine ring facilitates this electron transfer process, leading to rapid cycloaddition kinetics. psu.edu The energy of this LUMO, and thus the reactivity, is directly influenced by the substituents, with electron-withdrawing groups generally accelerating the reaction. nih.gov

Advanced Characterization Methodologies

Structural Elucidation by X-ray Crystallography

X-ray crystallography is the premier technique for determining the precise atomic arrangement of a crystalline solid. While a specific crystal structure for 3-Hydrazinyl-1,2,4,5-tetrazine (B6250222) is not widely reported, extensive crystallographic studies on closely related tetrazine derivatives, such as 3,6-di(hydrazino)-1,2,4,5-tetrazine (B1599697) and other substituted tetrazines, provide a robust model for its structural characteristics. nih.govnih.gov

The molecular geometry of tetrazine derivatives is well-documented through X-ray diffraction studies. The 1,2,4,5-tetrazine (B1199680) ring is typically planar, a consequence of its aromatic character. The introduction of a hydrazinyl substituent is not expected to significantly distort the planarity of the ring.

In related structures, such as (1,2,4,5-tetrazin-3-yl)hydrazones, the geometry can be slightly distorted, with minor deviations of the ring carbon atoms from the mean plane of the tetrazine ring. researchgate.net Analysis of 4-amino-3-hydrazino-5-mercapto-1,2,4-triazole, a related heterocyclic structure, reveals a planar triazole ring with specific bond lengths that offer a comparison for the hydrazinyl-tetrazine system. rsc.org For instance, the N-N bond length in the hydrazino side chain is approximately 1.398 Å. rsc.org The bond lengths within the tetrazine ring itself are characteristic of an aromatic system, with C-N and N-N distances falling between typical single and double bond lengths.

Table 1: Representative Bond Distances and Angles from a Related Heterocyclic Compound (4-amino-3-hydrazino-5-mercapto-1,2,4-triazole)

| Parameter | Value (Å or °) | Source |

|---|---|---|

| Bond Lengths (Å) | ||

| C-N (ring) | 1.299 - 1.373 | rsc.org |

| N-N (ring) | 1.406 | rsc.org |

| N-N (hydrazinyl) | 1.398 | rsc.org |

| Bond Angles (°) | ||

| C-N-N (ring) | ~115-120 | rsc.org |

| N-C-N (ring) | ~125-128 | rsc.org |

Note: Data is for 4-amino-3-hydrazino-5-mercapto-1,2,4-triazole and serves as an illustrative example.

The crystal packing of this compound would be significantly influenced by intermolecular hydrogen bonding. The hydrazinyl group (-NHNH₂) contains both hydrogen bond donors (the N-H groups) and acceptors (the lone pairs on the nitrogen atoms). The nitrogen atoms of the tetrazine ring also act as hydrogen bond acceptors.

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for confirming the identity and elucidating the structural features of this compound in various states.

NMR spectroscopy is a powerful tool for mapping the carbon and proton framework of a molecule. For this compound, ¹H and ¹³C NMR would provide key diagnostic signals.

¹H NMR: The ¹H NMR spectrum is expected to show distinct signals for the proton on the tetrazine ring (C-H) and the protons of the hydrazinyl group (-NH and -NH₂). The C-H proton of the tetrazine ring would likely appear as a singlet in the aromatic region. The hydrazinyl protons would appear as broad signals, and their chemical shifts could vary depending on the solvent and concentration due to hydrogen exchange.

¹³C NMR: The ¹³C NMR spectrum would show two signals for the two distinct carbon atoms in the molecule: one for the substituted carbon (C3) and one for the unsubstituted carbon (C6). The chemical shift for C3, bonded to the hydrazinyl group, would be different from that of C6, which is bonded to a hydrogen atom. The typical chemical shift range for carbons in a tetrazine ring is δ 160-170 ppm. nih.govoregonstate.edu

Table 2: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

|---|---|---|---|

| ¹H | |||

| C6-H | ~9-10 | Singlet | Deshielded proton on the electron-deficient tetrazine ring. |

| -NH- | Variable | Broad Singlet | Chemical shift is solvent and concentration-dependent. |

| -NH₂ | Variable | Broad Singlet | Chemical shift is solvent and concentration-dependent. |

| ¹³C | |||

| C3 | ~165-170 | - | Carbon attached to the hydrazinyl group. |

| C6 | ~160-165 | - | Carbon attached to hydrogen. |

Note: These are predicted values based on general principles and data from related tetrazine compounds. nih.govrsc.org

N-H Vibrations: The hydrazinyl group will give rise to characteristic N-H stretching bands in the IR spectrum, typically in the region of 3200-3400 cm⁻¹.

Tetrazine Ring Vibrations: The tetrazine ring has several characteristic vibrational modes. Studies on related (1,2,4,5-tetrazin-3-yl)hydrazones show characteristic ring stretching bands at 1088–1076, 1040–1036, 1023–987, and 976–950 cm⁻¹. researchgate.net

N-N Vibrations: The N-N stretching vibration of the hydrazine (B178648) moiety is also a key feature, often observed in the 1100-1200 cm⁻¹ region. nih.govresearchgate.net

Table 3: Key Vibrational Frequencies for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopy |

|---|---|---|

| N-H Stretch (Hydrazinyl) | 3200 - 3400 | IR |

| C=N Stretch (Ring) | 1600 - 1650 | IR, Raman |

| N-N Stretch (Hydrazinyl) | 1100 - 1200 | IR, Raman |

| Tetrazine Ring Breathing/Stretching | 950 - 1100 | IR, Raman |

Note: Values are based on data for hydrazine and substituted tetrazines. researchgate.netnih.gov

Mass spectrometry provides information about the molecular weight and the fragmentation pathways of a molecule upon ionization.

Molecular Ion: For this compound (C₂H₄N₆), the calculated molecular weight is approximately 112.1 g/mol . aaronchem.com The high-resolution mass spectrum would show a molecular ion peak ([M]⁺) at an m/z corresponding to its exact mass (112.0497).

Fragmentation Pattern: A characteristic fragmentation pathway for 1,2,4,5-tetrazines is the retro-Diels-Alder reaction, leading to the loss of a molecule of dinitrogen (N₂), which has a mass of 28 Da. nist.gov Therefore, a prominent fragment ion at m/z [M-28]⁺ would be expected. Further fragmentation of the hydrazinyl group could also occur.

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z Value | Ion | Notes |

|---|---|---|

| 112.0497 | [C₂H₄N₆]⁺ | Molecular Ion ([M]⁺) |

| 84 | [C₂H₄N₄]⁺ | Loss of N₂ from the tetrazine ring ([M-28]⁺) |

Note: Fragmentation patterns are predicted based on the known behavior of tetrazine compounds. nist.gov

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique for verifying the empirical formula of a synthesized chemical compound. For nitrogen-rich compounds like this compound, this method provides critical validation of its composition by quantifying the mass percentages of its constituent elements: carbon (C), hydrogen (H), and nitrogen (N). This verification is paramount to confirm the identity and purity of the synthesized molecule.

The theoretical elemental composition of this compound, which has the molecular formula C₂H₄N₆, can be calculated based on the atomic weights of its constituent atoms. These calculated values serve as a benchmark against which experimentally determined values are compared.

Detailed Research Findings

In a study detailing the synthesis and characterization of various tetrazine derivatives, elemental analysis was performed to confirm the successful synthesis of a compound with the molecular formula C₂H₄N₆. uni-muenchen.de The experimentally found percentages of carbon, hydrogen, and nitrogen were in close agreement with the theoretically calculated values, thus confirming the elemental composition of the synthesized compound. uni-muenchen.de

The comparison between the calculated and experimentally found values is presented in the table below. The close correlation between the two sets of data provides strong evidence for the successful synthesis and purity of this compound.

| Element | Calculated (%) | Found (%) uni-muenchen.de |

|---|---|---|

| Carbon (C) | 21.43 | 21.72 |

| Hydrogen (H) | 3.60 | 3.54 |

| Nitrogen (N) | 74.97 | 74.50 |

This level of agreement between the theoretical and experimental data is a standard criterion for the verification of a compound's chemical structure and purity in synthetic chemistry.

Computational and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemistry, offering a window into the molecular world at the electronic level. For 3-Hydrazinyl-1,2,4,5-tetrazine (B6250222), these methods help to characterize its structure and predict its chemical behavior.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. researchgate.netdntb.gov.uanih.govscispace.com DFT calculations allow for the determination of optimized molecular geometries, electronic properties, and vibrational frequencies. For substituted tetrazines, DFT studies reveal how substituents influence the electron distribution within the aromatic ring. rsc.org The hydrazinyl group (-NHNH2) is a strong electron-donating group, which significantly impacts the electronic properties of the 1,2,4,5-tetrazine (B1199680) core. This electron donation increases the electron density on the tetrazine ring, affecting its reactivity. DFT calculations can precisely map this electron distribution, identifying sites that are more susceptible to electrophilic or nucleophilic attack. researchgate.net Studies on related nitrogen-rich heterocyclic compounds have demonstrated that DFT, using functionals like B3LYP or M06-2X, provides reliable geometric and electronic parameters. researchgate.netacs.org

Table 1: Illustrative DFT-Calculated Properties for Substituted Tetrazines Note: This table presents representative data for substituted tetrazines to illustrate the concepts, as specific values for this compound are not readily available in the cited literature.

| Substituent (R) on Tetrazine | Calculation Level | Key Finding | Reference |

|---|---|---|---|

| -H, -CH3, -Ph | M06-2X/6-311+G(d,p) | Reactivity differences are not solely controlled by FMO interactions but also by Pauli repulsion and distortion energy. | nih.gov |

| -SO, -SO2 | B3LYP-D3/def2-TZVP | Sulfone and sulfoxide (B87167) substituents lead to an unexpectedly low activation barrier in iEDDA reactions, explained by distortion-interaction analysis. | rsc.org |

| -Pyridyl | DFT (unspecified) | High reactivity of pyridyl-substituted tetrazines is largely due to a lowered distortion energy. | nih.govacs.org |

Frontier Molecular Orbital (FMO) theory is a key concept in explaining chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the LUMO is indicative of a molecule's ability to accept electrons, while the HOMO energy reflects its ability to donate electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net

In the context of this compound, the electron-donating hydrazinyl group raises the energy of the HOMO, making the molecule a better electron donor. Conversely, the electron-withdrawing nature of the tetrazine ring lowers the energy of the LUMO. rsc.orgrsc.org For inverse electron-demand Diels-Alder (iEDDA) reactions, in which tetrazines commonly participate, a lower-lying LUMO (or sometimes LUMO+1) on the tetrazine (the diene) leads to a stronger interaction with the HOMO of the dienophile, resulting in a faster reaction rate. rsc.orgacs.orgnih.gov Computational studies have shown that for many aryl/alkyl-substituted tetrazines, the LUMO+1 orbital is the key frontier orbital involved in these cycloadditions. nih.gov

Table 2: Representative Frontier Orbital Energies for Substituted Tetrazines Note: This table provides illustrative data for different tetrazine derivatives to demonstrate the effect of substituents on frontier orbital energies. The values are highly dependent on the computational method.

| Tetrazine Derivative | LUMO Energy (eV) | LUMO+1 Energy (eV) | Key Implication for Reactivity | Reference |

|---|---|---|---|---|

| Phenyl-Tz | 0.66 | - | Serves as a baseline for reactivity comparison. | acs.org |

| Pyridyl-Tz | 0.46 | - | Lower LUMO energy correlates with higher reactivity in iEDDA reactions. | acs.org |

| Triazolyl-Tz | 0.89 | - | Despite a higher LUMO, exhibits high reactivity due to favorable distortion energetics. | acs.org |

| 3,6-diphenyl-1,2,4,5-tetrazine (B188303) | -1.21 V (Reduction Potential) | - | Electron-deficient nature confirmed by electrochemistry, indicating a low-lying LUMO. | nih.gov |

Reaction Mechanism and Pathway Analysis

Computational methods are invaluable for mapping out the potential energy surfaces of chemical reactions, allowing for the identification of transition states and the calculation of energy barriers.

The activation energy (Ea or ΔG‡) is the energy barrier that must be overcome for a reaction to occur. Computational chemistry can model the geometry of the transition state—the highest energy point along the reaction coordinate—and calculate this barrier. acs.orgresearchgate.net For reactions involving this compound, such as the iEDDA cycloaddition, DFT calculations can predict the activation energies with good accuracy. rsc.orgnih.gov These calculations have shown that the reactivity of substituted tetrazines correlates well with the electron-withdrawing character of the substituents, which lowers the activation barrier. rsc.org However, other factors can also be significant. For instance, computational studies on the reaction of 1,2,3,5-tetrazines with amidines suggested a stepwise addition/N2 elimination/cyclization mechanism, where the initial nucleophilic attack is the rate-limiting step, rather than a concerted Diels-Alder pathway. escholarship.org

The Distortion/Interaction-Activation Strain Model is a powerful conceptual tool used to analyze activation barriers. wikipedia.orgresearchgate.net It deconstructs the activation energy (ΔE‡) into two components: the strain energy (ΔEstrain) and the interaction energy (ΔEint). nih.govwikipedia.org

Strain Energy (ΔEstrain): This is the energy required to distort the reactants from their ground-state geometries to the geometries they adopt in the transition state. acs.orgnih.gov

Interaction Energy (ΔEint): This is the stabilizing energy released when the two distorted reactant molecules are brought together in the transition state geometry. acs.orgnih.gov

The total activation energy is the sum of these two terms: ΔE‡ = ΔEstrain + ΔEint.

This model has been successfully applied to the Diels-Alder reactions of tetrazines to explain reactivity trends that FMO theory alone cannot. acs.orgnih.govacs.org For example, it has been shown that the high reactivity of certain substituted tetrazines, such as pyridyl-tetrazines, is not just due to favorable orbital interactions (a component of ΔEint) but is significantly influenced by a lower distortion energy. nih.govacs.orgacs.org The model reveals that substituents can induce a pre-distortion in the reactant's ground state that lowers the energy penalty required to reach the transition state geometry. acs.org In some cases, reduced Pauli repulsion between the reacting partners allows for a more asynchronous and lower-energy transition state, which is reflected in a smaller strain energy. nih.gov This detailed analysis provides a more complete picture of the factors controlling the reactivity of this compound and its derivatives. acs.org

Table 3: Distortion/Interaction Analysis for iEDDA Reactions of Tetrazines with trans-Cyclooctene (B1233481) (TCO) Note: This table presents calculated energy components for different tetrazine substituents to illustrate the application of the Distortion/Interaction-Activation Strain Model. All energies are in kcal/mol.

| Tetrazine Substituent | Activation Energy (ΔE‡) | Strain Energy (ΔEstrain) | Interaction Energy (ΔEint) | Reference |

|---|---|---|---|---|

| Phenyl (Ph-Tz) | 10.3 | 13.1 | -2.8 | acs.org |

| Pyridyl (Py-Tz) | 6.9 | 10.7 | -3.8 | acs.org |

| Triazolyl (Ta-Tz) | 7.7 | 11.3 | -3.6 | acs.org |

Prediction of Molecular Properties and Energetics

Computational chemistry provides critical insights into the energetic properties of nitrogen-rich compounds like this compound. The heat of formation (HoF) is a key metric for assessing the energy content of such materials. While specific calculated values for monosubstituted this compound are not prominently detailed in readily available literature, analysis of closely related structures reveals clear and valuable correlations.

The high nitrogen content and the inherent ring strain of the 1,2,4,5-tetrazine core contribute to a significant positive heat of formation, a desirable characteristic for energetic materials. The nature of the substituent on the tetrazine ring plays a crucial role in modulating this value. Introducing nitrogen-rich functional groups, such as the hydrazinyl (-NHNH₂) group, generally increases the HoF.

Examining symmetrically substituted and more complex hydrazino-tetrazine derivatives provides a framework for understanding the energetic contributions of the hydrazinyl moiety. For instance, 3,6-dihydrazino-1,2,4,5-tetrazine (DHT), which features two hydrazinyl groups, has a reported solid-phase enthalpy of formation of 124.3 kcal/mol (520.1 kJ/mol). researchgate.net Further increasing the nitrogen content by adding other heterocyclic groups leads to even higher HoF values. The compound 3-hydrazino-6-(1H-1,2,3,4-tetrazol-5-ylimino)-1,2,4,5-tetrazine (HTATz) has a calculated HoF of 623 kJ/mol, and its corresponding hydrazine (B178648) salt reaches 669 kJ/mol. nih.gov This trend highlights that both the number of high-nitrogen substituents and salt formation are effective strategies for increasing the energy density of tetrazine-based compounds. researchgate.netnih.gov The fusion of a triazole ring to the tetrazine core, as seen in 6-amino researchgate.netnih.govnih.govtriazolo[4,3-b]- researchgate.netnih.govnih.govdntb.gov.uatetrazine, also results in a markedly higher enthalpy of formation (455.6 kJ/mol) compared to 3,6-diamino-1,2,4,5-tetrazine (298.3 kJ/mol), confirming that the creation of large, coplanar conjugate systems enhances energetic properties. researchgate.net

| Compound Name | Abbreviation | Heat of Formation (kJ/mol) | Source(s) |

| 3,6-Diamino-1,2,4,5-tetrazine | DAT | 298.3 | researchgate.net |

| 6-Amino researchgate.netnih.govnih.govtriazolo[4,3-b] researchgate.netnih.govnih.govdntb.gov.uatetrazine | - | 455.6 | researchgate.net |

| 3,6-Dihydrazino-1,2,4,5-tetrazine | DHT | 520.1 | researchgate.net |

| 3-Hydrazino-6-(1H-1,2,3,4-tetrazol-5-ylimino)-1,2,4,5-tetrazine | HTATz | 623 | nih.gov |

| 3-Hydrazino-6-(1H-1,2,3,4-tetrazol-5-ylimino)-1,2,4,5-tetrazine·N₂H₄ | - | 669 | nih.gov |

Table 1: Comparative heats of formation for selected hydrazino- and amino-tetrazine derivatives.

The 1,2,4,5-tetrazine ring is a six-membered aromatic system, conforming to Hückel's rule. researchgate.netwikipedia.org However, the presence of four highly electronegative nitrogen atoms within the ring renders it significantly electron-deficient. nih.gov This inherent electron deficiency is a defining characteristic of the tetrazine core, making it a strong electrophile and a key component in inverse electron demand Diels-Alder (IEDDA) reactions. nih.gov

Computational studies using Molecular Electron Density Theory have quantified this property, classifying the parent 1,2,4,5-tetrazine as a strong electrophile and a moderate nucleophile. nih.govrsc.org The electronic nature of the ring is highly sensitive to the attached substituents. Electron-withdrawing groups further increase the electrophilicity of the tetrazine, while electron-releasing groups decrease it. nih.govacs.org

The hydrazinyl group (-NHNH₂) is a powerful electron-donating group due to the presence of nitrogen lone pairs that can be delocalized into the aromatic ring through resonance. This donation of electron density to the tetrazine ring serves to counteract some of the ring's inherent electron deficiency. As a result, this compound is expected to be less electrophilic than its unsubstituted parent or tetrazines bearing electron-withdrawing substituents. This modulation of the ring's electron density directly influences its reactivity, stability, and intermolecular interactions. acs.org

Intermolecular Interaction Studies (e.g., Hydrogen Bonding, Anion-π Interactions)

The molecular structure of this compound, featuring both an electron-deficient aromatic ring and a functional group rich in protons and lone pairs, facilitates a range of significant intermolecular interactions, primarily hydrogen bonding and anion-π interactions.

Hydrogen Bonding: The hydrazinyl group, with its -NH and terminal -NH₂ moieties, is a potent hydrogen bond donor. Simultaneously, the lone pairs on its nitrogen atoms, as well as the nitrogens in the tetrazine ring, can act as hydrogen bond acceptors. This capacity allows for the formation of extensive and robust hydrogen-bonding networks in the solid state. Computational and experimental studies on related asymmetrically substituted tetrazines suggest that strong intermolecular hydrogen bonds are a key factor in increasing the stability and reducing the impact sensitivity of these energetic materials. nih.gov

Anion-π Interactions: Anion-π interactions are non-covalent forces that occur between an anion and the electron-deficient face of a π-system. The highly electron-poor nature of the 1,2,4,5-tetrazine ring makes it an excellent platform for such interactions. The hydrazinyl substituent plays a critical indirect role in enhancing this capability. As a basic group, the hydrazinyl moiety can be readily protonated to form a 3-hydrazinium-1,2,4,5-tetrazine cation. nih.gov This positive charge dramatically increases the π-acidity of the tetrazine ring, making it a significantly more effective receptor for binding with anions. Studies on analogous tetrazine systems have demonstrated that this interaction is a dominant force in the crystal structures of their salts, with anions positioned directly over the face of the tetrazine ring.

Applications in Chemical Synthesis and Materials Science Excluding Prohibited Elements

As a Building Block for High-Nitrogen Compounds

3-Hydrazinyl-1,2,4,5-tetrazine (B6250222) serves as a key precursor for the synthesis of a wide array of high-nitrogen compounds. These materials are of significant interest due to their high heats of formation and potential as energetic materials. energetic-materials.org.cn

The development of advanced energetic materials often focuses on creating compounds that balance high performance with thermal stability and low sensitivity to mechanical stimuli. this compound is a versatile starting material for achieving this balance through various chemical modifications.

One common strategy involves the reaction of the hydrazinyl group to form different energetic functionalities. For instance, it can be protonated to form energetic salts. nih.gov The hydrazinyl moiety can also be transformed into other nitrogen-rich groups. For example, diazotization of the hydrazinyl group can lead to the formation of an azido (B1232118) group, a well-known energetic toxophore.

Furthermore, the hydrazinyl group can undergo condensation reactions with various aldehydes and ketones to form hydrazones. These hydrazones can be further modified, for instance, by oxidation to generate fused triazole rings, leading to more complex and stable energetic structures.

Another approach involves the substitution of the hydrazinyl group with other nitrogen-rich nucleophiles. While the hydrazinyl group itself is a potent nucleophile, its displacement can be achieved under specific conditions to introduce other energetic moieties. This allows for the synthesis of asymmetrically substituted tetrazines, which have been shown to possess desirable properties such as high density and good detonation performance. nih.gov

The versatility of this compound is further demonstrated in its use to create larger energetic molecules. For example, it can be reacted with diisocyanates to form nitrogen-rich energetic macromolecules, which can act as energetic binders or fillers in propellant and explosive formulations. rsc.org

The table below summarizes some of the chemical modifications of this compound and the resulting energetic material precursors.

| Starting Material | Reagent/Reaction Condition | Modified Functional Group | Resulting Compound Class | Reference |

| This compound | Acid | Protonation of hydrazinyl group | Energetic Salts | nih.gov |

| This compound | Nitrous Acid | Diazotization | Azido-tetrazines | |

| This compound | Aldehydes/Ketones | Condensation | Tetrazinyl-hydrazones | researchgate.net |

| This compound | Diisocyanates | Polyaddition | Energetic Macromolecules | rsc.org |

The reactivity of this compound makes it a valuable precursor for the construction of fused heterocyclic systems. These fused rings often result in compounds with enhanced thermal stability and interesting chemical properties.

A prominent example is the cyclization of (1,2,4,5-tetrazin-3-yl)hydrazones, derived from the condensation of this compound with aldehydes. researchgate.net These hydrazones can undergo oxidative cyclization to form triazolo[4,3-b]-1,2,4,5-tetrazines. researchgate.net This reaction provides a pathway to a variety of fused triazole systems by varying the aldehyde used in the initial condensation.

Furthermore, the hydrazinyl group can react with reagents containing two electrophilic centers to form new heterocyclic rings fused to the tetrazine core. For instance, reaction with β-dicarbonyl compounds can lead to the formation of pyrazole-fused tetrazines.

The synthesis of fused heterocyclic systems is a key strategy in the development of novel energetic materials. Fused rings can increase the density and heat of formation of the resulting molecule, leading to improved energetic performance. Additionally, the rigid, planar structures of fused heterocyclic systems can enhance thermal stability.

The following table presents examples of fused heterocyclic systems derived from this compound.

| Reactant with this compound | Resulting Fused Heterocyclic System | Significance | Reference |

| Aldehydes (to form hydrazones, then oxidized) | nih.govresearchgate.nettriazolo[4,3-b] rsc.orgnih.govresearchgate.nettetrazines | Enhanced thermal stability and energetic properties. | researchgate.net |

| β-Dicarbonyl Compounds | Pyrazole-fused tetrazines | Potential for new energetic materials and functional dyes. | |

| Orthoesters | nih.govresearchgate.nettriazolo[4,3-b] rsc.orgnih.govresearchgate.nettetrazines | Creation of thermally stable, nitrogen-rich compounds. |

In Bioorthogonal Chemistry as a Chemical Tool

Bioorthogonal chemistry refers to chemical reactions that can occur inside living systems without interfering with native biochemical processes. mdpi.com this compound and its derivatives have emerged as powerful tools in this field, primarily due to their participation in inverse-electron-demand Diels-Alder (iEDDA) reactions. nih.gov

The tetrazine moiety is a key component in the development of bioorthogonal probes and conjugation reagents. rsc.org The reactivity of the tetrazine ring in iEDDA reactions allows for its use in selectively labeling biomolecules. nih.govresearchgate.net While this compound itself can be functionalized for these purposes, it more commonly serves as a precursor to more elaborate tetrazine derivatives. ub.edu

The general strategy involves modifying the hydrazinyl group to introduce a linker or a reporter molecule (e.g., a fluorophore or a biotin (B1667282) tag). For example, the hydrazinyl group can be acylated or alkylated to attach a handle for further conjugation. These functionalized tetrazines can then be used to label biomolecules that have been pre-tagged with a strained alkene or alkyne, the reaction partner in the iEDDA cycloaddition. nih.gov

The development of various tetrazine-based probes has been a focus of research, with different substituents on the tetrazine ring influencing the reaction kinetics and stability of the probe. researchgate.net This allows for the fine-tuning of probes for specific biological applications.

The iEDDA reaction between a tetrazine and a strained dienophile, such as a trans-cyclooctene (B1233481) (TCO), is a highly efficient and selective chemical ligation strategy. nih.gov This reaction is characterized by exceptionally fast kinetics and the formation of a stable covalent bond. mdpi.com this compound derivatives play a crucial role in enabling these ligations. ub.edu

In a typical application, a biomolecule of interest is first modified with a TCO group. Then, a tetrazine-functionalized molecule (the probe or payload) is introduced. The rapid and specific iEDDA reaction between the tetrazine and the TCO results in the selective ligation of the probe to the biomolecule. This strategy has been widely used for in vivo imaging, where a TCO-modified antibody is first administered, followed by a radiolabeled tetrazine for targeted imaging of tumors.

The utility of this ligation strategy extends to the assembly of complex biomolecular architectures and the site-specific modification of proteins. The bioorthogonal nature of the reaction ensures that the ligation occurs only between the intended partners, without cross-reactivity with other functional groups present in the biological milieu.

A particularly innovative application of tetrazine chemistry in chemical biology is the activation of fluorogenic compounds and prodrugs. nih.gov In this approach, a fluorophore or a drug is "caged" or inactivated by conjugation to a tetrazine moiety. The tetrazine acts as a quencher for the fluorophore or a blocking group for the drug's activity.

Upon reaction of the tetrazine with a strained dienophile via the iEDDA reaction, the tetrazine is consumed, leading to the release of the active fluorophore or drug. nih.gov This "click-to-release" strategy allows for the spatiotemporal control of fluorescence activation or drug release at a specific site of interest within a biological system.

For example, a non-fluorescent tetrazine-dye conjugate can be designed to become highly fluorescent only after reacting with a TCO-tagged biomolecule. This has been utilized for imaging specific cellular components with high signal-to-noise ratios. Similarly, a tetrazine-caged prodrug can be selectively activated in tumor tissues that have been pre-targeted with a TCO-bearing antibody, thereby minimizing systemic toxicity. nih.gov This approach holds significant promise for targeted cancer therapy. nih.govnih.gov

As a Synthon for Heterocyclic Synthesis (e.g., Pyridazines via IEDDA)

The 1,2,4,5-tetrazine (B1199680) ring is a well-established diene for inverse-electron-demand Diels-Alder (IEDDA) reactions, a powerful tool in synthetic chemistry for creating heterocyclic systems. nih.gov This reaction typically involves the [4+2] cycloaddition of an electron-deficient tetrazine with an electron-rich dienophile, such as an alkene or alkyne. The reaction is known for its rapid kinetics, high specificity, and biocompatibility, making it a prominent "click chemistry" method. researchgate.netrsc.org

In this context, this compound serves as a synthon for the synthesis of substituted pyridazines. The IEDDA reaction between the tetrazine and a dienophile initially forms a bicyclic adduct which is often unstable. This intermediate rapidly undergoes a retro-Diels-Alder reaction, extruding a molecule of dinitrogen (N₂) to yield a dihydropyridazine (B8628806). Subsequent oxidation or isomerization leads to the aromatic pyridazine (B1198779) ring. nih.gov

The general mechanism involves the interaction of the tetrazine with electron-rich alkenes or alkynes, leading to the formation of new covalent bonds. The substituents on the tetrazine ring play a crucial role in modulating the reaction rate and the properties of the resulting products. The hydrazinyl group (-NHNH₂) on the this compound can be maintained in the final product or can be further functionalized. For instance, in reactions with certain alkenes, tetrazines bearing leaving groups can lead to the formation of 4,5-dihydropyridazine-3(2H)-ones. nih.gov

The versatility of the IEDDA reaction allows for the synthesis of a wide array of multi-substituted pyridazines from various tetrazines and alkynes, with predictable regioselectivity. researchgate.net This strategy has been widely applied in materials science and for the conjugation of biomolecules. nih.govresearchgate.net

Table 1: IEDDA Reaction of Tetrazines for Pyridazine Synthesis

| Diene | Dienophile | Intermediate | Product | Ref. |

|---|---|---|---|---|

| 1,2,4,5-Tetrazine derivative | Alkene | 4,5-Dihydropyridazine | Pyridazine | nih.gov |

| 1,2,4,5-Tetrazine derivative | Alkyne | Dihydropyridazine | Pyridazine | researchgate.net |

| Tetrazine with leaving group | Norbornene | Bicyclic adduct | 4,5-Dihydropyridazine-3(2H)-one | nih.gov |

Potential in Coordination Chemistry

The 1,2,4,5-tetrazine core and its derivatives are intriguing ligands in coordination chemistry due to their electron-accepting nature and the presence of multiple nitrogen atoms that can act as coordination sites. rsc.org this compound, in particular, offers versatile coordination possibilities through the nitrogen atoms of the tetrazine ring and the hydrazinyl group.

The hydrazinyl moiety can be readily condensed with aldehydes or ketones, such as pyridine (B92270) carbaldehydes, to form Schiff-base ligands. For example, the ligand (2-pyridinylmethylidene)-3-hydrazinyl-1,2,4,5-tetrazine (Htzpy) is formed through the Schiff-base condensation of pyridine carbaldehyde and this compound. This ligand creates a tridentate coordination pocket utilizing a pyridyl nitrogen, a hydrazone linker nitrogen, and a tetrazine nitrogen atom. Such a structure is effective in stabilizing lanthanide complexes, including those with terbium (Tb³⁺) and europium (Eu³⁺), which may exhibit interesting luminescent or single-molecule magnet (SMM) properties.

The electron-deficient character of the tetrazine ring can also influence the properties of the resulting metal complexes. For instance, in some metal-organic frameworks (MOFs), the magnetic coupling between metal centers can be enhanced when a bridging tetrazine ligand is reduced to a radical anion. rsc.org While symmetrically substituted tetrazines like 3,6-bis(2-pyridyl)-tetrazine have been extensively studied, non-symmetrical ligands derived from this compound offer pathways to mononuclear or heteronuclear complexes with controlled structures. rsc.org

Table 2: Examples of Tetrazine-Based Ligands in Coordination Chemistry

| Ligand Precursor | Ligand Structure | Coordination Mode | Potential Application | Ref. |

|---|---|---|---|---|

| This compound | (2-pyridinylmethylidene)-3-hydrazinyl-1,2,4,5-tetrazine (Htzpy) | Tridentate (N,N,N) | Luminescent materials, Single-Molecule Magnets | |

| 3,6-bis(2-pyridyl)-tetrazine | 3,6-bis(2-pyridyl)-tetrazine | Ditopic, Symmetric | Metal-Organic Frameworks, Magnetic materials | rsc.org |

Applications in Organic Electronics and Optoelectronics

Derivatives of 1,2,4,5-tetrazine are gaining attention as components in photo- and electroactive materials for applications in organic electronics. rsc.org Their utility stems from the unique electronic properties of the tetrazine ring, which is highly electron-deficient. This characteristic facilitates low-energy n→π* electronic transitions, which are beneficial for applications in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). researchgate.net Furthermore, π→π* transitions in functionalized tetrazines can give rise to strong photoluminescent properties. researchgate.net

The properties of these materials can be finely tuned by introducing various functional groups onto the tetrazine core. Extensive research has been conducted on aryl, heteroaryl, and arylvinyl derivatives of tetrazine for use in electronic devices, luminescent elements, and photoelectric conversion sensors. rsc.org

While this compound itself is not typically the final active component, it serves as a crucial precursor. The hydrazinyl group is a versatile handle for introducing photo- and electroactive moieties through straightforward chemical transformations. For example, it can be used to link the tetrazine core to other conjugated systems, creating donor-acceptor molecules with tailored intramolecular charge transfer (ICT) interactions. These ICT interactions are critical for controlling the optical and electronic properties, such as the absorption spectrum and energy levels (HOMO/LUMO) of the material. researchgate.net The development of tetrazine-based functional polymers and fluorogenic probes further highlights their potential in advanced optoelectronic applications. rsc.orgresearchgate.net

Table 3: Electronic Properties of Tetrazine Derivatives for Optoelectronics

| Tetrazine Derivative Type | Key Electronic Transition | Potential Application | Tuning Strategy | Ref. |

|---|---|---|---|---|

| General 1,2,4,5-Tetrazines | n→π* | OFETs, OLEDs | Substitution at 3,6-positions | researchgate.net |

| Functionalized Tetrazines | π→π* | Photoluminescent materials, Fluorogenic probes | Aryl/heteroaryl functionalization | rsc.orgresearchgate.net |

Future Directions and Emerging Research Avenues

Development of Novel Synthetic Strategies for Asymmetric Substitution

The synthesis of 1,2,4,5-tetrazines has evolved significantly from the classical Pinner synthesis, which was largely limited to aromatic derivatives. nih.gov A primary focus of modern research is the development of methods that allow for the creation of asymmetrically substituted tetrazines, a crucial step for fine-tuning the properties of the resulting molecules. The hydrazinyl group of 3-hydrazinyl-1,2,4,5-tetrazine (B6250222) offers a reactive handle for such modifications.

Recent strategies have moved towards one-pot syntheses that offer greater efficiency and access to a wider range of derivatives. For instance, a Lewis acid-promoted, one-pot method using divalent nickel and zinc salts has been shown to effectively catalyze the formation of both symmetric and unsymmetric alkyl tetrazines with various functional groups. nih.gov By carefully controlling the ratio of two different starting nitriles, unsymmetrically substituted tetrazines bearing amino, hydroxyl, or carboxyl groups can be generated in moderate to good yields. nih.gov Another promising one-pot approach involves an S-induced reaction of aromatic nitriles with hydrazine (B178648) hydrate (B1144303) under thermal conditions, which has successfully produced a series of 18 unprecedented, unsymmetrically disubstituted tetrazines. rsc.org

These methods provide the foundational tools for creating diverse tetrazine structures. The table below summarizes key features of these emerging synthetic strategies.

| Synthetic Strategy | Key Features | Advantages |

| Lewis Acid-Promoted Synthesis | Uses Ni(II) or Zn(II) salts as catalysts. | Enables synthesis of functionalized alkyl tetrazines; avoids limitations of Pinner synthesis. nih.gov |

| S-Induced One-Pot Synthesis | Mediated by sulfur, reacting aromatic nitriles with hydrazine hydrate. | Successful for a wide range of unsymmetrically substituted aromatic tetrazines; fully reversible electrochemical behaviors. rsc.org |

| Hydrazine-Mediated Displacement | Involves nucleophilic substitution of leaving groups (e.g., pyrazole) on an existing tetrazine ring. | Allows for the introduction of the hydrazinyl group onto a pre-functionalized, asymmetric tetrazine core. |

While these strategies enable the synthesis of unsymmetrically substituted tetrazines, the development of direct, enantioselective methods to create chiral tetrazine cores remains a significant and largely unmet challenge. Future work will likely focus on the design of chiral catalysts and protocols capable of introducing stereocenters with high fidelity, opening new frontiers in areas like asymmetric catalysis and chiroptical materials.

Exploration of New Reactivity Modes and Mechanistic Studies

Understanding the fundamental reactivity of this compound is paramount for its application. The most well-documented reaction is the inverse-electron-demand Diels-Alder (iEDDA) cycloaddition with strained or electron-rich alkenes and alkynes. The electron-withdrawing nature of the tetrazine ring makes it an excellent diene for these "click" reactions.